molecular formula C11H14Cl2N2O2S2 B5618538 (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine

(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine

Cat. No.: B5618538
M. Wt: 341.3 g/mol
InChI Key: RWDSVDPWQSWTIP-APPZFPTMSA-N
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Description

(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a dichlorothiophene moiety, and a sulfonylpyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Dichlorothiophene Moiety: This can be achieved through a halogenation reaction, where thiophene is treated with chlorine in the presence of a catalyst.

    Sulfonylation of Pyrrolidine: The pyrrolidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonylpyrrolidine core.

    Coupling Reactions: The final step involves coupling the cyclopropyl and dichlorothiophene moieties with the sulfonylpyrrolidine core using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines or thiophenes.

Scientific Research Applications

(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)pyrrolidin-3-amine: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-ol: Contains a hydroxyl group instead of an amine, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the sulfonyl group in (3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine imparts unique chemical and biological properties, making it distinct from similar compounds. This functional group can enhance the compound’s stability, reactivity, and potential interactions with molecular targets.

Properties

IUPAC Name

(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2S2/c12-8-3-10(18-11(8)13)19(16,17)15-4-7(6-1-2-6)9(14)5-15/h3,6-7,9H,1-2,4-5,14H2/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDSVDPWQSWTIP-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)S(=O)(=O)C3=CC(=C(S3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)S(=O)(=O)C3=CC(=C(S3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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